

Introduction: The Significance of 1-sec-Butyl-2-nitrobenzene

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Compound of Interest

Compound Name: 1-sec-Butyl-2-nitrobenzene

Cat. No.: B096624

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1-sec-Butyl-2-nitrobenzene (Molecular Formula: $C_{10}H_{13}NO_2$) is an organic compound featuring a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position.[1][2][3][4] As a nitroaromatic compound, it serves as a crucial precursor in synthetic organic chemistry. The nitro group can be readily reduced to an amine (NH_2), opening pathways to a wide array of more complex molecules, including dyes, pigments, and specialty chemicals.[5] Furthermore, substituted nitroaromatics are often investigated for their potential pharmacological activities, making them relevant in drug discovery programs.[5]

Part 1: Strategic Synthesis Pathway Analysis

The successful synthesis of a target molecule hinges on selecting an appropriate reaction pathway. For **1-sec-Butyl-2-nitrobenzene**, two primary retrosynthetic disconnections can be considered: forming the C-N bond on a pre-alkylated ring or forming the C-C bond on a pre-nitrated ring.

Pathway A: Electrophilic Aromatic Substitution via Nitration of sec-Butylbenzene (Recommended)

The most logical and effective route is the direct nitration of sec-butylbenzene. This is a classic electrophilic aromatic substitution (EAS) reaction. The sec-butyl group is an alkyl group, which is categorized as an activating, ortho, para-director. This means it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C2) and para (C4) to the sec-butyl group.

The reaction proceeds by generating the highly electrophilic nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid.[6] The electron-rich aromatic ring of sec-butylbenzene then attacks the nitronium ion. Due to the directing effect of the sec-butyl group, this pathway yields the desired **1-sec-butyl-2-nitrobenzene** (ortho product) along with its 1-sec-butyl-4-nitrobenzene isomer (para product).[5]

Pathway B: Friedel-Crafts Alkylation of Nitrobenzene (Disfavored)

An alternative theoretical pathway is the Friedel-Crafts alkylation of nitrobenzene using a sec-butylating agent (e.g., 2-chlorobutane) and a Lewis acid catalyst like AlCl_3 . However, this route is fundamentally flawed and impractical.

The nitro group ($-\text{NO}_2$) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[6][7] This deactivation is so pronounced that Friedel-Crafts reactions, which involve a relatively weak electrophile (a carbocation), fail to proceed with nitrobenzene.[8][9] In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions on other substrates.[10][11][12] Attempting this pathway would result in negligible to no yield of the desired product.[10][11]

Conclusion of Analysis: The nitration of sec-butylbenzene is the only chemically sound and viable strategy for the synthesis of **1-sec-Butyl-2-nitrobenzene**. The remainder of this guide will focus exclusively on the detailed execution of this pathway.

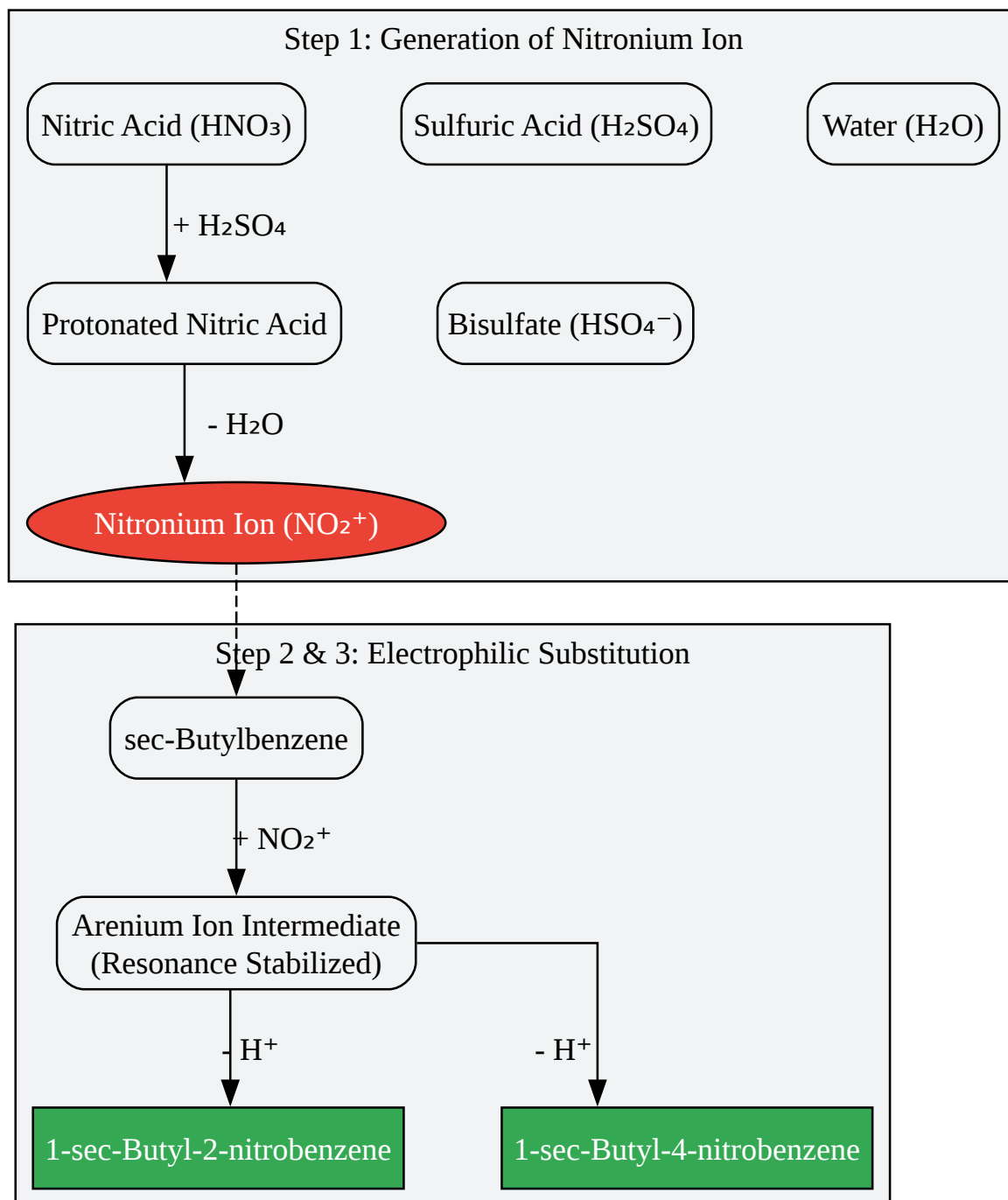
Part 2: The Core Synthesis Protocol: Nitration of sec-Butylbenzene

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of **1-sec-Butyl-2-nitrobenzene**.

Reaction Principle and Mechanism

The core of the synthesis is the electrophilic aromatic substitution reaction. The mechanism involves three key steps:

- **Generation of the Electrophile:** Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO_2^+).[\[5\]](#)
- **Electrophilic Attack:** The π -electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Regeneration of Aromaticity:** A weak base (like H_2O or HSO_4^-) removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring and yielding the final product.[\[5\]](#)



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Caption: Mechanism of the nitration of sec-butylbenzene.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

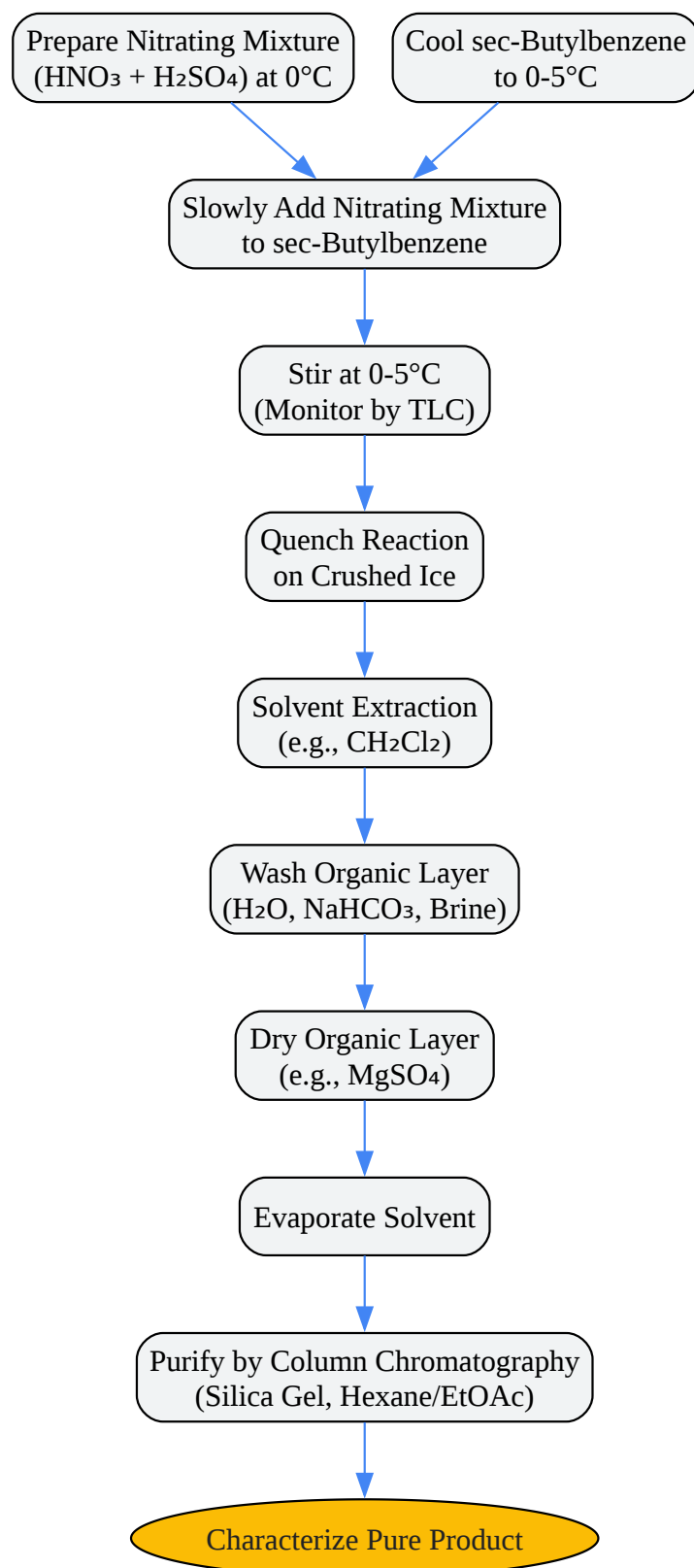
- sec-Butylbenzene
- Concentrated Nitric Acid (HNO_3 , ~70%)
- Concentrated Sulfuric Acid (H_2SO_4 , ~98%)
- Dichloromethane (CH_2Cl_2) or Diethyl Ether (Et_2O)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel (for column chromatography)
- Hexane and Ethyl Acetate (for chromatography)
- Distilled Water & Ice

Procedure:

- Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add a specific volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Crucial: Always add acid to acid, never the reverse. Prepare this mixture fresh before use.
- Reaction Setup: Place sec-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0-5°C using an ice-salt bath.[5]
- Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the reaction temperature below 10°C throughout the addition to minimize dinitration and side reactions.[5]

- Reaction: After the addition is complete, let the mixture stir at 0-5°C for a designated period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).
 - Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is a mixture of ortho and para isomers. This mixture must be purified by column chromatography on silica gel.^[5] Elute with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity) to separate **1-sec-butyl-2-nitrobenzene** from the para isomer and any other impurities.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **1-sec-Butyl-2-nitrobenzene**.

Part 3: Product Characterization and Data Summary

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized **1-sec-Butyl-2-nitrobenzene**.

- ^1H NMR** (Proton Nuclear Magnetic Resonance): Will confirm the presence of the sec-butyl group (triplet, sextet, doublet) and the aromatic protons, whose chemical shifts and coupling patterns will confirm the 1,2-disubstitution pattern.
- ^{13}C NMR** (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon environments, including those of the sec-butyl group and the six aromatic carbons.
- FT-IR** (Fourier-Transform Infrared Spectroscopy): Will display characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO_2) typically around 1525 cm^{-1} and 1345 cm^{-1} , respectively, as well as C-H stretches for the alkyl and aromatic groups.
- Mass Spectrometry (MS)**: Will show the molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol), confirming its elemental composition.[\[3\]](#)[\[13\]](#)

Data Summary Table: 1-sec-Butyl-2-nitrobenzene

Property	Value	Reference
Molecular Formula	$\text{C}_{10}\text{H}_{13}\text{NO}_2$	[1] [2] [3] [4]
Molecular Weight	179.22 g/mol	[1] [3] [13]
CAS Number	19370-34-4	[1] [5] [14]
Appearance	Orange to Brown clear liquid	[1]
Boiling Point	$126\text{ }^\circ\text{C}$ / 12 mmHg	[2]
Purity (Typical)	>98% (after chromatography)	[3]

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